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The Synaptic Plasticity Effects of NYX-2925: A Technical Overview

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Compound of Interest		
Compound Name:	NYX-2925	
Cat. No.:	B10821466	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

NYX-2925 is a novel, orally bioavailable, small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR).[1][2] Developed by Aptinyx, this compound has been investigated for its therapeutic potential in chronic pain conditions, leveraging its ability to enhance synaptic plasticity.[2][3][4] Preclinical studies have demonstrated that NYX-2925 facilitates key synaptic plasticity processes, such as long-term potentiation (LTP), and modulates NMDAR-mediated signaling pathways.[1][5] This technical guide provides an in-depth summary of the synaptic plasticity effects of NYX-2925, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application. Although clinical trials in painful diabetic peripheral neuropathy and fibromyalgia did not meet their primary endpoints, the preclinical data on its effects on synaptic plasticity remain of significant interest to the neuroscience and drug development communities.[3][4][6]

Mechanism of Action: NMDAR Modulation

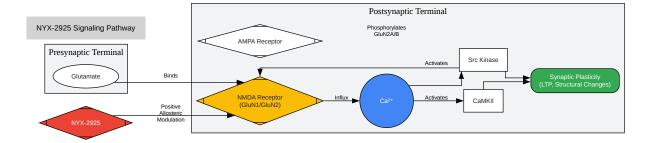
NYX-2925 is a spirocyclic-β-lactam that acts as a positive allosteric modulator of the NMDA receptor.[1][3] It is distinct from known NMDAR agonists or antagonists.[5] Its mechanism involves binding to a unique site on the NMDAR complex, enhancing its function in response to glutamate.[7] This modulation leads to an increase in NMDAR-gated currents and a facilitation of downstream signaling cascades that are crucial for synaptic plasticity.[1][8] Specifically, **NYX-2925** has been shown to potentiate the binding of MK-801 to all four human NMDAR2A-D



subtypes, indicating a broad modulatory activity across different NMDAR populations.[1] The compound acts as a co-agonist with glutamate, particularly at low concentrations of the endogenous co-agonists glycine or D-serine, where it partially activates NMDARs.[2][9]

Signaling Pathway

The proposed signaling pathway for NYX-2925's effect on synaptic plasticity is centered on its modulation of the NMDA receptor. By enhancing NMDAR function, NYX-2925 facilitates calcium influx into the postsynaptic neuron upon glutamate binding. This influx is a critical trigger for the activation of downstream signaling cascades, including those involving CaMKII and Src kinase, which are pivotal for the induction of LTP and structural changes at the synapse.[10] Furthermore, NYX-2925 has been shown to increase the synaptic localization of GluN2B-containing NMDA receptors, which may contribute to its effects on synaptic plasticity. [11]



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NYX-2925 Signaling Pathway

Quantitative Data on Synaptic Plasticity Effects

The following tables summarize the key quantitative findings from preclinical studies on **NYX-2925**.





Table 1: In Vitro Electrophysiology in Rat Hippocampal Slices

Parameter	Concentration	Effect	Statistical Significance
NMDA Receptor Current	100 nM	Enhancement	P < .05
500 nM	Enhancement	P < .05	
Long-Term Potentiation (LTP)	500 nM	Increased Magnitude	P < .05
Long-Term Depression (LTD)	5 μΜ	Decreased Magnitude	P < .05

Data extracted from Khan et al., 2018.[1]

Table 2: In Vivo Effects on Learning and Memory in Rats

Behavioral Paradigm	Dose (p.o.)	Effect	Statistical Significance
Novel Object Recognition	0.01 - 1 mg/kg	Enhanced Learning	Significant
Positive Emotional Learning	0.01 - 1 mg/kg	Enhanced Learning	Significant

Data extracted from Khan et al., 2018. $\left[1\right]$

Table 3: Pharmacokinetics of NYX-2925 in Rats (1 mg/kg, p.o.)



Parameter	Plasma	Cerebrospinal Fluid (CSF)
Cmax	706 nM	44 nM
Tmax	1 hour	1 hour
Half-life (t1/2)	6.8 hours	1.2 hours
Oral Bioavailability	56%	-

Data extracted from Khan et al., 2018.[1]

Experimental Protocols In Vitro Electrophysiology: Hippocampal Slice Recordings

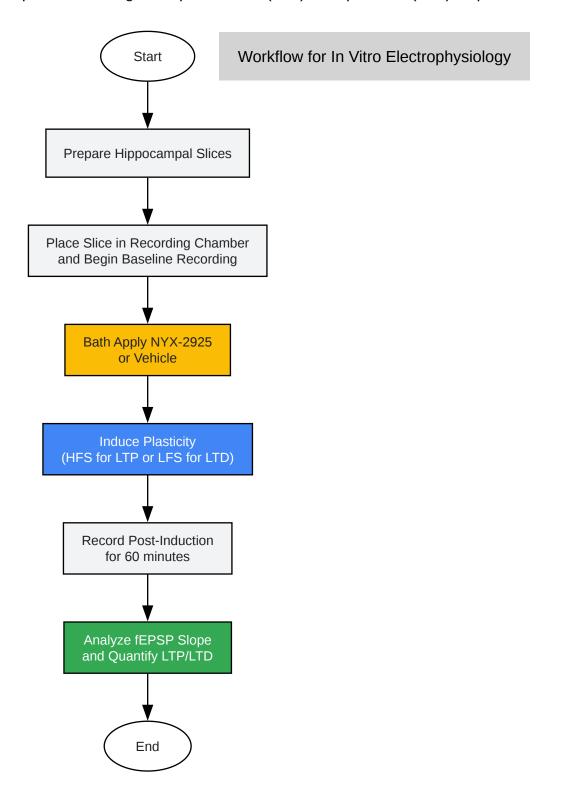
Objective: To assess the effect of **NYX-2925** on NMDAR currents, LTP, and LTD in the hippocampus.

Methodology:

- Slice Preparation: Transverse hippocampal slices (400 μ m) are prepared from adult male Sprague-Dawley rats.
- Recording: Slices are placed in a recording chamber and superfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
- NMDA Current Isolation: To isolate NMDAR-mediated currents, slices are perfused with aCSF containing antagonists for AMPA and GABA receptors.
- LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds) is delivered to induce LTP.
- LTD Induction: A low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes) is delivered to induce LTD.



- Drug Application: NYX-2925 is bath-applied at various concentrations (e.g., 100 nM, 500 nM, 5 μM) for a defined period before and during the induction protocol.
- Data Analysis: The magnitude of the fEPSP slope is measured and normalized to the baseline period. The degree of potentiation (LTP) or depression (LTD) is quantified.





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Workflow for In Vitro Electrophysiology

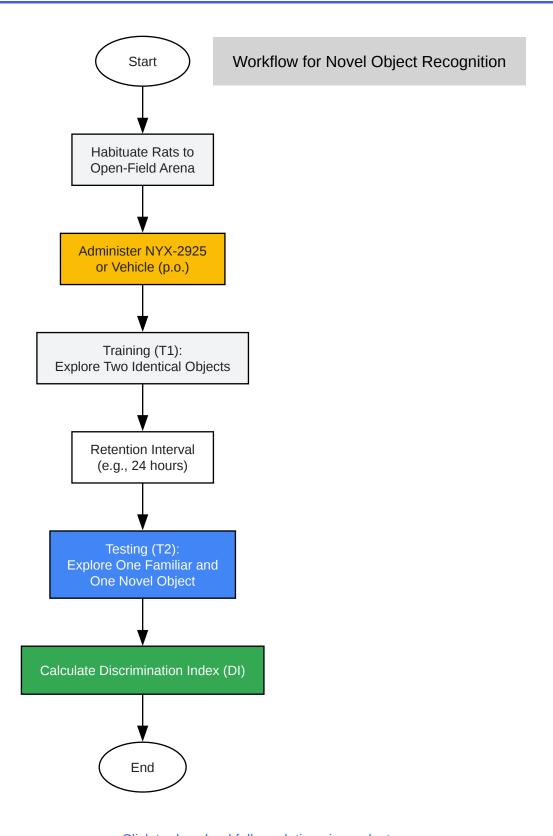
In Vivo Behavioral Assessment: Novel Object Recognition

Objective: To evaluate the effect of NYX-2925 on learning and memory in rats.

Methodology:

- Habituation: Rats are individually habituated to an open-field arena for a set period over several days.
- Training (T1): On the training day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes).
- Drug Administration: NYX-2925 or vehicle is administered orally (p.o.) at various doses (e.g., 0.01-1 mg/kg) at a specific time relative to the training session (e.g., 1 hour prior).
- Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced
 with a novel object. The rat is returned to the arena, and exploration time of the familiar and
 novel objects is recorded.
- Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object time exploring familiar object) / (total exploration time). A higher DI indicates better memory.





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Workflow for Novel Object Recognition

Discussion and Future Directions



The preclinical data for **NYX-2925** robustly demonstrate its ability to enhance synaptic plasticity through positive allosteric modulation of the NMDA receptor.[1][5] The compound's effects on LTP, LTD, and cognitive performance in animal models highlight its potential as a tool for studying the mechanisms of learning and memory.[1][11] The observed pro-plasticity effects are consistent with the therapeutic rationale for its development in chronic pain, a condition often associated with maladaptive plasticity.[12][13]

Despite the disappointing outcomes in Phase 2b clinical trials for painful diabetic peripheral neuropathy and fibromyalgia, the fundamental mechanism of NYX-2925 remains a subject of scientific interest.[3][6] Future research could explore the therapeutic potential of NYX-2925 or similar NMDAR modulators in other CNS disorders characterized by synaptic dysfunction, such as depression or cognitive disorders.[1][14] Further investigation into the specific NMDAR subunit selectivity and the downstream signaling pathways engaged by NYX-2925 could provide a more nuanced understanding of its biological effects and inform the development of next-generation synaptic plasticity modulators. The long-lasting effects observed after a single dose in preclinical models also warrant further investigation into the underlying molecular and cellular changes, such as alterations in gene expression and protein synthesis, that contribute to this sustained efficacy.[1][2]

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